molecular formula C11H12BrNO B2889908 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1430563-79-3

5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2889908
CAS No.: 1430563-79-3
M. Wt: 254.127
InChI Key: MMDKNWXSKRWBTR-UHFFFAOYSA-N
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Description

5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in medicinal chemistry due to their presence in many natural alkaloids and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions might convert it into various dihydroisoquinoline derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce various functionalized isoquinolines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use in drug development due to its structural similarity to bioactive isoquinolines.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for compounds like 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    5-Chloro-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which might affect its chemical properties and applications.

Uniqueness

The presence of the bromine atom in 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can significantly influence its reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity compared to non-halogenated analogs.

Properties

IUPAC Name

5-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)7-4-3-5-8(12)9(7)11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDKNWXSKRWBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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